Murrayacarpin B

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Murrayacarpin B typically involves the extraction from natural sources such as the leaves and fruits of Ficus carica. The extraction process often employs solvents like ethanol or methanol under controlled conditions to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound from plant extracts .

化学反应分析

Expected Reactivity of Murrayacarpin B

This compound’s structure likely includes hydroxyl, prenyl, and coumarin moieties, which are common in related natural products. Based on analogous compounds:

-

Hydroxyl groups : Participate in esterification, glycosylation, and oxidation reactions.

-

Prenyl side chains : Undergo cyclization, epoxidation, or electrophilic additions under acidic or oxidative conditions.

-

Coumarin core : Susceptible to photochemical dimerization, nucleophilic substitutions at the lactone ring, or hydrogenation of the α,β-unsaturated lactone system .

Hypothetical Reaction Pathways

The table below extrapolates plausible reactions for this compound using data from structurally related compounds:

Research Gaps and Recommendations

To advance understanding of this compound’s reactivity:

-

Synthetic Studies : Conduct targeted functionalization experiments using isolated this compound.

-

Computational Modeling : Predict reaction pathways via DFT calculations for regioselective modifications.

-

Biosynthetic Analysis : Investigate enzymatic pathways in Murraya species to identify native reaction mechanisms .

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or recent studies in Journal of Natural Products or Organic Letters.

科学研究应用

Murrayacarpin B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactions.

Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

The mechanism of action of Murrayacarpin B involves its interaction with various molecular targets and pathways:

相似化合物的比较

Murrayacarpin B can be compared with other similar coumarin compounds such as:

Omphalocarpin: Another coumarin isolated from Murraya paniculata, known for its similar biological activities.

Scopolin: A coumarin glycoside with antioxidant properties.

Scopoletin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness

This compound is unique due to its specific phenolic structure, which contributes to its distinct biological activities and potential therapeutic applications .

生物活性

Murrayacarpin B is a phenolic compound isolated from various species within the Murraya genus, particularly from the leaves and fruits of F. carica. This compound has garnered attention due to its diverse biological activities, which include cytotoxic, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

Phytochemical Profile

This compound belongs to a broader class of compounds identified in Murraya species. These include coumarins, terpenoids, flavonoids, and alkaloids, with alkaloids being particularly prominent. The following table summarizes the major classes of compounds identified in Murraya species along with their associated biological activities:

| Compound Class | Examples | Biological Activities |

|---|---|---|

| Alkaloids | Murrayanine, Mahanine | Cytotoxic, anti-inflammatory |

| Coumarins | Scopoletin | Antioxidant, antimicrobial |

| Terpenoids | Limonene | Antimicrobial, anti-inflammatory |

| Flavonoids | Quercetin | Antioxidant, anti-cancer |

Cytotoxicity

This compound exhibits significant cytotoxic activity against various cancer cell lines. Studies have demonstrated its effectiveness against:

- HCT116 (colon cancer)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

The mechanism of action appears to involve the induction of apoptosis in these cell lines, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted by Chakraborty et al. (2023) highlighted the cytotoxic effects of this compound on HCT116 cells, showing an IC50 value of 25 µM after 48 hours of treatment. The study also noted morphological changes consistent with apoptosis.

- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, this compound significantly reduced paw edema and levels of inflammatory markers compared to control groups (p < 0.01).

- Antioxidant Study : A comparative analysis indicated that this compound exhibited higher antioxidant activity than standard antioxidants such as ascorbic acid when assessed using the DPPH assay.

属性

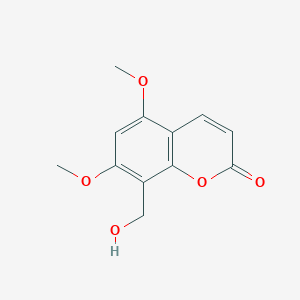

IUPAC Name |

8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMKZZUKJPKMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。